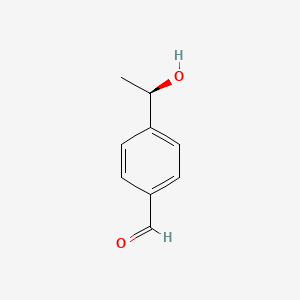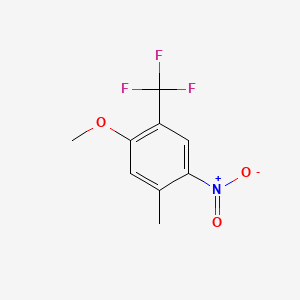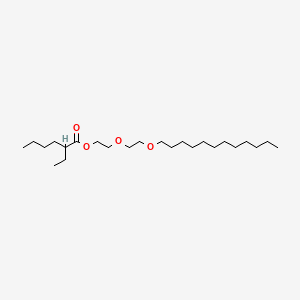
(R)-4-(1-Hydroxyethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-4-(1-Hydroxyethyl)benzaldehyde is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.1745 g/mol It is a derivative of benzaldehyde, characterized by the presence of a hydroxyethyl group at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-4-(1-Hydroxyethyl)benzaldehyde can be achieved through several methods. One common approach involves the oxidation of 4-[(1R)-1-Hydroxyethyl]toluene using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the hydrolysis of 4-[(1R)-1-Hydroxyethyl]benzyl chloride in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of 4-[(1R)-1-Hydroxyethyl]toluene using air or oxygen in the presence of a metal catalyst such as cobalt or manganese. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(R)-4-(1-Hydroxyethyl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products
Oxidation: 4-[(1R)-1-Hydroxyethyl]benzoic acid.
Reduction: 4-[(1R)-1-Hydroxyethyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
(R)-4-(1-Hydroxyethyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of (R)-4-(1-Hydroxyethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are due to its capacity to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, lacking the hydroxyethyl group.
4-Hydroxybenzaldehyde: Similar structure but with a hydroxyl group directly attached to the benzene ring.
4-Methylbenzaldehyde: Contains a methyl group instead of a hydroxyethyl group.
Uniqueness
(R)-4-(1-Hydroxyethyl)benzaldehyde is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
132654-10-5 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.177 |
IUPAC Name |
4-[(1R)-1-hydroxyethyl]benzaldehyde |
InChI |
InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-7,11H,1H3/t7-/m1/s1 |
InChI Key |
KPQCYFPPETYXOG-SSDOTTSWSA-N |
SMILES |
CC(C1=CC=C(C=C1)C=O)O |
Synonyms |
Benzaldehyde, 4-[(1R)-1-hydroxyethyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Dimethyl-1,6-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B591025.png)
![sodium;N-[(6R,7S)-2-carboxy-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]methanimidate](/img/structure/B591030.png)

![1H-Pyrrolo[3,2,1-IJ]thiazolo[4,5-F]quinazoline](/img/structure/B591034.png)


